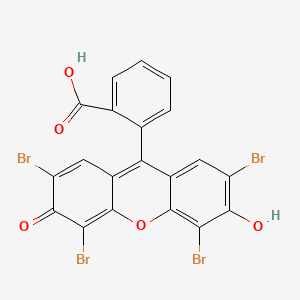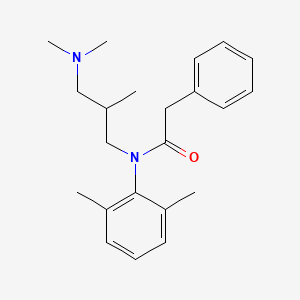
Sorafenib-glucosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Wissenschaftliche Forschungsanwendungen
Multikinase Inhibition in Hepatocellular Carcinoma
Sorafenib, known as Nexavar, is an orally active multikinase inhibitor, primarily used in the treatment of hepatocellular carcinoma (HCC). It extends overall survival and delays progression in advanced HCC patients. Sorafenib functions by inhibiting cell surface tyrosine kinase receptors and downstream intracellular kinases involved in tumor cell proliferation and angiogenesis (Keating & Santoro, 2009).
Role in Sorafenib Resistance
Metallothionein-1G (MT-1G) has been identified as a critical regulator of sorafenib resistance in human HCC cells, offering a potential therapeutic target. MT-1G's role in inhibiting ferroptosis, a form of regulated cell death, contributes to sorafenib resistance (Sun et al., 2016).
Antitumor Activity and Drug Resistance Mechanisms
Studies have shown varied responses to sorafenib in different cancer cell lines, reflecting the complexity of its antitumor activity and mechanisms of drug resistance. For example, sorafenib does not induce ferroptosis in a range of tumor cell lines, contrary to some reports (Zheng et al., 2021).
Anti-infective Potential
Beyond its anticancer applications, sorafenib has been explored as an anti-infective agent. It shows inhibitory effects on the growth of Staphylococcus xylosus by targeting glutamine synthetase, suggesting its potential use beyond oncology (Cui et al., 2019).
Metabolic Effects in Sorafenib Resistance
Research indicates that metabolic reprogramming, particularly in glutamine metabolism, plays a role in sorafenib-resistant hepatocellular carcinoma. Inhibition of peroxisome proliferator–activated receptor-δ (PPARδ) in sorafenib-resistant cells has shown potential in overcoming this resistance, highlighting the significance of metabolic pathways in drug resistance mechanisms (Kim et al., 2017).
Interaction with Other Treatments
Sorafenib has been combined with other treatments, such as radiotherapy and temozolomide, in the treatment of glioblastoma multiforme, reflecting its potential for use in combination therapies (Hainsworth et al., 2010).
Molecular Binding Properties
Investigating the molecular binding properties of sorafenib, such as its interaction with c-MYC G-quadruplexes, offers insights into the molecular mechanisms of its action and potential for drug design (Wu et al., 2023).
Eigenschaften
Produktname |
Sorafenib-glucosamine |
|---|---|
Molekularformel |
C26H24ClF3N4O8 |
Molekulargewicht |
612.94 |
IUPAC-Name |
4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
InChI |
InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21-,22-,24-/m1/s1 |
InChI-Schlüssel |
AZQZZRFAWFUQPA-DXHZJSNDSA-N |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sorafenibglucosamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
